Emopamil hydrochloride, (R)-

5-HT2 receptor serotonin antagonism stereoselectivity

(R)-Emopamil hydrochloride (CAS 101238-56-6), the dextrorotatory (+)-enantiomer of emopamil, is a chiral phenylalkylamine calcium channel blocker with additional serotonin 5-HT2 receptor antagonist activity. It is structurally related to verapamil and gallopamil but is distinguished by its stereospecific pharmacological profile, including differential blood-brain barrier penetrance, P-glycoprotein (P-gp) substrate properties, and enantiomer-dependent efficacy in cerebral ischemia models.

Molecular Formula C23H31ClN2
Molecular Weight 371.0 g/mol
CAS No. 101238-56-6
Cat. No. B12754328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmopamil hydrochloride, (R)-
CAS101238-56-6
Molecular FormulaC23H31ClN2
Molecular Weight371.0 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl
InChIInChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m1./s1
InChIKeyOBAQQQOVZUCKMH-GNAFDRTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Emopamil Hydrochloride (CAS 101238-56-6): A Stereochemically Defined Phenylalkylamine Calcium Channel Blocker for Cerebrovascular and PET Tracer Research


(R)-Emopamil hydrochloride (CAS 101238-56-6), the dextrorotatory (+)-enantiomer of emopamil, is a chiral phenylalkylamine calcium channel blocker with additional serotonin 5-HT2 receptor antagonist activity [1]. It is structurally related to verapamil and gallopamil but is distinguished by its stereospecific pharmacological profile, including differential blood-brain barrier penetrance, P-glycoprotein (P-gp) substrate properties, and enantiomer-dependent efficacy in cerebral ischemia models [2]. The compound serves as the less cerebrally active enantiomer relative to (S)-emopamil (levemopamil) and is primarily utilized as a reference standard for enantioselectivity studies, as a P-gp PET tracer precursor, and in multidrug resistance research [3].

Why (R)-Emopamil Hydrochloride Cannot Be Interchanged with (S)-Emopamil, Verapamil, or Gallopamil: The Evidence for Enantiomer- and Scaffold-Specific Pharmacology


Within the phenylalkylamine calcium channel blocker class, (R)-emopamil, (S)-emopamil (levemopamil), verapamil, and gallopamil exhibit quantitatively distinct pharmacological profiles that preclude generic substitution. The (R)-enantiomer of emopamil shows approximately 13-fold lower affinity for the cerebral 5-HT2 receptor than its (S)-counterpart (Ki = 58 vs. 4.4 nmol/L) [1], and unlike (S)-emopamil, fails to increase cerebral blood flow at equivalent doses in vivo [2]. Additionally, emopamil as a scaffold demonstrates approximately 70-fold greater cerebral availability than verapamil and 5-fold greater potency in inhibiting neuronal voltage-sensitive calcium channels (IC50 3.6 vs. 17 μM) [3][4]. These stereochemical and scaffold-based differences carry direct implications for experimental design in cerebrovascular research, PET imaging, and multidrug resistance studies, where the choice of enantiomer or structural analog determines the presence or absence of specific pharmacological effects.

Quantitative Differential Evidence for (R)-Emopamil Hydrochloride: Enantiomer and Scaffold Comparator Data


Stereoselective 5-HT2 Receptor Binding: (R)-Emopamil Exhibits 13-Fold Lower Affinity Than (S)-Emopamil

In direct competitive radioligand binding studies using [3H]-ketanserin on rat cerebrocortical membranes, (R)-emopamil demonstrated an intermediate 5-HT2 receptor affinity (Ki = 58 nmol/L) that was approximately 13-fold lower than (S)-emopamil (Ki = 4.4 nmol/L) but approximately 3-fold higher than verapamil (Ki = 177 nmol/L) and approximately 4-fold higher than gallopamil (Ki = 242 nmol/L) [1]. This stereoselectivity was explicitly noted: '(S)-emopamil's affinity was distinctly higher than that of the (R)-enantiomer' [1].

5-HT2 receptor serotonin antagonism stereoselectivity receptor binding

Cerebral Blood Flow: (R)-Emopamil (6 mg/kg) Fails to Increase Cortical Perfusion Whereas (S)-Emopamil Produces 52% Mean Elevation

In an autoradiographic study of local cerebral blood flow in anesthetized rats, intravenous infusion of (S)-emopamil at 6 mg/kg over 30 minutes led to an average blood flow increase of 52% across 40 brain structures, with 22 structures showing statistically significant elevations ranging from 128% to 208% of control [1]. In direct contrast, infusion of (R)-emopamil at the identical dose of 6 mg/kg 'did not lead to a significant change in blood flow in any of the areas' [1].

cerebral blood flow autoradiography cerebrovascular enantiomer comparison

Blood-Brain Barrier Permeability: Emopamil Scaffold Shows ~70-Fold Greater Cerebral Availability Than Verapamil

The cerebral availability of (S)-emopamil was directly compared to verapamil and gallopamil in anesthetized rats by computing the quotient of brain activity and integrated plasma activity 75 minutes after intraperitoneal injection of 14C-labeled substances. The relative cerebral concentration was 2.05 for emopamil, 0.11 for verapamil, and 0.03 mL/g for gallopamil, corresponding to a ratio of approximately 70:4:1 [1]. Consistent with this, the brain uptake index (BUI) following single-pass intracarotid injection was 110.3% for (S)-emopamil, 40.6% for verapamil, and 45.3% for gallopamil [1]. While these data were generated with (S)-emopamil, the scaffold-level advantage of the emopamil structure for BBB penetration is established.

blood-brain barrier brain uptake index cerebral availability pharmacokinetics

Neuronal Calcium Channel Inhibition: Emopamil Is 4.7-Fold More Potent Than Verapamil in Cortical Neurons

In primary cultures of rat cortical neurons, the K+-evoked increase of intracellular calcium was inhibited by emopamil with an IC50 of 3.6 μM, compared to verapamil with an IC50 of 17 μM, representing a 4.7-fold greater potency for emopamil [1]. This differential was specific to cell body VSCC function; at nerve terminal VSCCs (synaptosomal 45Ca2+ influx), emopamil and verapamil showed comparable potency (IC50 approximately 30 μM for both) [1]. The authors concluded that emopamil's preferential inhibition of cell body VSCC function and its distinct extracellular site of action on nerve terminal VSCCs may 'at least partially explain the relatively greater neuroprotective efficacy of emopamil in experimental models of ischaemia' [1].

voltage-sensitive calcium channels cortical neurons neuroprotection calcium imaging

Postischemic Energy Metabolism: (R)-Emopamil Is Ineffective Whereas the (-)-Enantiomer Restores High-Energy Phosphates

In the isolated perfused rat brain model of global ischemia, the (+)-enantiomer of emopamil (i.e., (R)-emopamil) 'proved to be ineffective at either 1 or 10 μmol/l' in enhancing the postischemic restoration of high-energy phosphate levels [1]. In contrast, the (-)-enantiomer ((S)-emopamil) and the racemic mixture caused significant metabolic improvement at 1 μmol/L, comparable to the effects of noremopamil at the same concentration [1]. At 10 μmol/L, both gallopamil and racemic emopamil enhanced postischemic energy recovery [1].

cerebral ischemia energy metabolism ATP stereoselective neuroprotection

P-Glycoprotein PET Tracer Property: (R)-[11C]Emopamil Provides 2-Fold Higher Baseline Brain Uptake Than (R)-[11C]Verapamil

In a comparative small-animal PET study, the baseline area-under-the-curve (AUC) of brain radioactivity (0–60 minutes) for (R)-[11C]emopamil was approximately 2-fold higher than that of (R)-[11C]verapamil, while both tracers achieved comparable brain AUCs after cyclosporine A (CsA)-mediated P-gp inhibition [1]. Additionally, (R)-[11C]emopamil showed significantly greater brain uptake than (S)-[11C]emopamil in mice [1]. Unchanged plasma (S)-[11C]emopamil levels were significantly lower than (R)-[11C]emopamil at 15 minutes post-injection, though brain radioactivity was >88% intact parent for both enantiomers at this time point [1]. CsA pretreatment increased brain activity approximately 3-fold in a non-stereoselective manner [1].

P-glycoprotein blood-brain barrier PET imaging radiotracer

Evidence-Backed Application Scenarios for (R)-Emopamil Hydrochloride in Preclinical and Translational Research


Enantiomer-Specific Negative Control in Cerebrovascular Pharmacology

As demonstrated by Szabo (1989), (R)-emopamil at 6 mg/kg i.v. produces no significant change in local cerebral blood flow across 40 brain structures, while (S)-emopamil at the identical dose increases perfusion by an average of 52% [1]. This makes (R)-emopamil the definitive negative control enantiomer for studies investigating calcium channel blocker-mediated cerebral vasodilation. Researchers can pair (R)- and (S)-emopamil to dissect calcium-channel-dependent from calcium-channel-independent effects of phenylalkylamines on cerebral hemodynamics.

PET Radiotracer Precursor for Imaging Enhanced P-Glycoprotein Function at the Blood-Brain Barrier

(R)-Emopamil serves as the precursor for (R)-[11C]emopamil, a weak P-gp substrate PET tracer that provides approximately 2-fold higher baseline brain signal than (R)-[11C]verapamil [2]. This property enables detection of enhanced P-gp function — a capability not achievable with strong substrates whose baseline brain levels are already near the detection limit. This application is directly relevant to research on drug-resistant epilepsy, depression, and HIV-associated CNS pathology where P-gp upregulation is implicated [2].

Reference Compound for Multidrug Resistance (MDR) Reversal Studies Independent of Calcium Channel Blockade

Emopamil partially reverses MDR in human KB cell lines, and critically, 'no differences in reversing potency were observed between emopamil (R)-isomers, (L)-isomers and the racemic form' [3]. Since the calcium channel blocking activity is highly stereoselective (residing predominantly in the (-)-enantiomer) while MDR reversal is not, (R)-emopamil enables researchers to study P-glycoprotein-mediated drug efflux modulation decoupled from L-type calcium channel inhibition — a dissociation not achievable with verapamil where both activities co-vary across enantiomers [4].

Structure-Activity Relationship (SAR) Studies on Phenylalkylamine Scaffolds Targeting Neuronal VSCC Subtypes

Keith et al. (1994) established that emopamil inhibits cell body voltage-sensitive calcium channels (VSCCs) with an IC50 of 3.6 μM — 4.7-fold more potently than verapamil (IC50 17 μM) — and acts at an extracellular site on nerve terminal VSCCs, in contrast to verapamil's intracellular site [5]. (R)-Emopamil, with its preserved calcium channel binding at the verapamil site (Ki = 38 nmol/L, comparable to verapamil's Ki = 49 nmol/L) but reduced 5-HT2 affinity, provides a valuable tool for SAR campaigns seeking to optimize neuronal VSCC inhibition while minimizing serotonergic off-target activity [6].

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